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Compound of Interest

Compound Name: Methyl 2-aminonicotinate

Cat. No.: B050381

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 2-aminonicotinate, a
valuable building block in pharmaceutical and chemical research. The primary method detailed
is a high-yield, microwave-assisted Fischer esterification of 2-aminonicotinic acid. Alternative
methods are also summarized for comparison. This application note includes comprehensive
experimental procedures, tabulated physicochemical and spectroscopic data, and a visual
workflow diagram to ensure reproducibility and ease of use in a laboratory setting.

Introduction

Methyl 2-aminonicotinate (CAS No. 14667-47-1) is a key intermediate in the synthesis of a
variety of pharmacologically active molecules and complex organic compounds.[1][2] Its
bifunctional nature, possessing both a nucleophilic amino group and an ester moiety on a
pyridine scaffold, allows for diverse chemical modifications.[2] Given its utility, reliable and
efficient synthesis protocols are critical for advancing drug discovery and development
programs. This guide presents a validated, high-yield microwave-assisted synthesis protocol,
offering significant advantages in terms of reaction time and efficiency over traditional methods.

Physicochemical Properties
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Property Value Reference(s)
CAS Number 14667-47-1 [1]
Molecular Formula C7HsN20:2 [1]
Molecular Weight 152.15 g/mol [1]
Appearance White to off-white powder or 1]
crystals
Melting Point 82-86 °C [1]
Boiling Point (Predicted) 251.3+20.0°C [1]
Density (Predicted) 1.238 + 0.06 g/cm?3 [1]
Solubility Soluble in methanol [1]

Synthesis Protocols

Two primary methods for the synthesis of methyl 2-aminonicotinate are presented below. The
microwave-assisted protocol is recommended for its high efficiency and reduced reaction time.

Method 1: Microwave-Assisted Fischer Esterification
(Recommended)

This protocol is adapted from a high-yield (93%) microwave-assisted synthesis. It involves the
direct esterification of 2-aminonicotinic acid with methanol using concentrated sulfuric acid as a
catalyst.

Experimental Protocol

Materials and Equipment:

e 2-Aminonicotinic acid

o Methanol (MeOH), anhydrous

o Concentrated Sulfuric Acid (H2S0Oa4)
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e Sodium Carbonate (Na=COs), solid

o Ethyl Acetate (EtOAC)

o Saturated Brine solution

e Anhydrous Magnesium Sulfate (MgSQOa)

e Deionized Water

e Microwave reactor suitable for organic synthesis
e Round-bottom flask or microwave reaction vessel
e Stir bar

* Ice bath

o Standard laboratory glassware for workup and purification
» Rotary evaporator

Procedure:

e Reaction Setup: In a suitable microwave reaction vessel, suspend 2-aminonicotinic acid
(e.g., 20.0 g, 0.145 mol) in methanol (228 mL).

e Acid Addition: Cool the suspension to 0 °C in an ice bath with stirring. Slowly add
concentrated sulfuric acid (144 mL) dropwise, maintaining the temperature at 0 °C.

o Microwave Irradiation: Place the sealed reaction vessel into the microwave reactor. Irradiate
the mixture at 60 °C for 1.5 hours with a power input of 300 W.[3]

o Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to
cool to room temperature. Carefully pour the light brown mixture into ice water while
maintaining the temperature at 0 °C. Add solid sodium carbonate in portions with stirring until
the pH of the solution is greater than 8.
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o Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the
agueous layer three times with ethyl acetate.

 Purification: Combine the organic layers and wash sequentially with saturated brine and
deionized water. Dry the organic layer over anhydrous magnesium sulfate. Filter off the
drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

e Product Isolation: The resulting solid is methyl 2-aminonicotinate, which can be further
purified by recrystallization if necessary. The reported yield for this method is 93% with the
product appearing as colorless needle-like crystals.

Method 2: Conventional Synthesis via Methyl lodide

This method involves the alkylation of 2-aminonicotinic acid with methyl iodide in the presence
of a base.

Summary of Conditions:

e Reactants: 2-Aminonicotinic acid, Methyl lodide (CHsl)
o Base: Potassium Carbonate (K2COs)

e Solvent: Dimethylformamide (DMF)

e Procedure: A suspension of 2-aminonicotinic acid and K2COs in DMF is heated to reflux,
then cooled. CHsl is added, and the mixture is stirred for 18 hours.

o Workup: The mixture is filtered and concentrated. The residue is purified by column
chromatography.

Reported Yield: 58%

Comparison of Synthesis Methods
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Workflow for Microwave-Assisted Synthesis of Methyl 2-Aminonicotinate
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Caption: Microwave-assisted synthesis workflow for Methyl 2-Aminonicotinate.
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Spectroscopic Data

The following tables summarize the expected spectroscopic data for the characterization of
methyl 2-aminonicotinate.

1H NMR Spectroscopy

Chemical Shift . . .
Multiplicity Integration Assignment Notes

(5, ppm)

~8.20 dd 1H Pyridine H-6

~8.05 dd 1H Pyridine H-4

~6.65 dd 1H Pyridine H-5
Chemical shift
can vary; may

~5.9-6.2 brs 2H -NH:2 ]
exchange with
D20.

~3.85 S 3H -OCHs

13C NMR Spectroscopy

Chemical Shift (6, ppm) Assignment Notes
~168.0 C=0 (Ester)

~159.0 C2 (C-NH2)

~152.0 C6

~138.0 C4

~115.0 C5

~108.0 C3

~51.5 -OCHs

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

N-H Stretch (asymmetric &

3480 - 3300 Medium, Sharp _

symmetric)
3100 - 3000 Medium Aromatic C-H Stretch
2950 - 2850 Medium Aliphatic C-H Stretch (-CHs)
1730 - 1700 Strong C=0 Stretch (Ester)

_ N-H Bend and/or Aromatic

1620 - 1580 Medium-Strong

C=C Stretch
1300 - 1200 Strong C-O Stretch (Ester)

Mass Spectrometry (MS)

m/z Proposed Fragment Notes

152 [M]* Molecular lon

121 [M - OCHs]* Loss of methoxy radical

93 [M - COOCHs]* Loss of carbomethoxy radical

Note: Spectroscopic data are predicted based on typical values for the respective functional

groups and may vary slightly depending on the solvent and instrument used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» 3. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Methyl 2-
Aminonicotinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050381#methyl-2-aminonicotinate-synthesis-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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